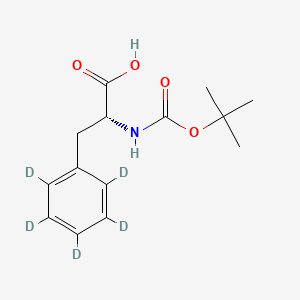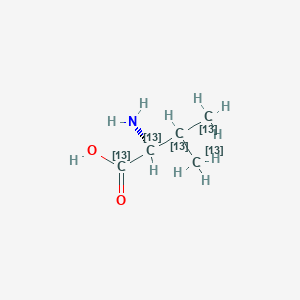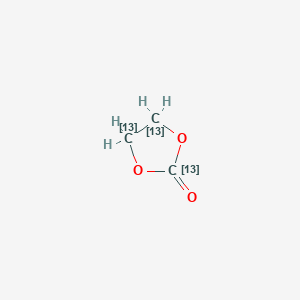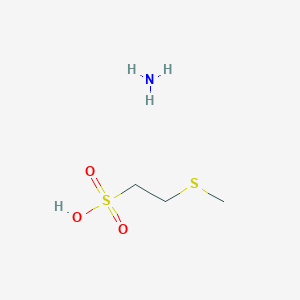
Ethyl glycinate-13C2-15N hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl glycinate-13C2-15N hydrochloride is a labeled compound used in various scientific research applications. It is a derivative of glycine, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is often used in studies involving metabolic pathways, environmental pollutant detection, and clinical diagnostics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl glycinate-13C2-15N hydrochloride typically involves the esterification of glycine with ethanol in the presence of hydrochloric acid. The isotopically labeled glycine (glycine-13C2-15N) is reacted with ethanol to form the ethyl ester, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled glycine and controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl glycinate-13C2-15N hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or other substituted derivatives
Aplicaciones Científicas De Investigación
Ethyl glycinate-13C2-15N hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of labeled atoms into biomolecules.
Medicine: Utilized in clinical diagnostics for imaging and diagnostic purposes.
Industry: Applied in environmental studies to detect and quantify pollutants
Mecanismo De Acción
The mechanism of action of ethyl glycinate-13C2-15N hydrochloride involves its incorporation into metabolic pathways where the labeled atoms can be traced using analytical techniques like NMR spectroscopy. The isotopic labels allow researchers to study the dynamics of metabolic processes and the fate of the compound in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Glycine-13C2-15N: Similar in structure but without the ethyl ester group.
Glycine methyl ester hydrochloride: Contains a methyl ester group instead of an ethyl ester.
L-Lysine-13C6 hydrochloride: Another isotopically labeled amino acid used in similar applications
Uniqueness
Ethyl glycinate-13C2-15N hydrochloride is unique due to its specific isotopic labeling and the presence of the ethyl ester group, which makes it particularly useful in studies involving esterification and related reactions. Its labeled atoms provide valuable insights into metabolic pathways and reaction mechanisms .
Propiedades
Fórmula molecular |
C4H10ClNO2 |
|---|---|
Peso molecular |
142.56 g/mol |
Nombre IUPAC |
ethyl 2-(15N)azanylacetate;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1,4+1,5+1; |
Clave InChI |
TXTWXQXDMWILOF-XNBXTRTGSA-N |
SMILES isomérico |
CCO[13C](=O)[13CH2][15NH2].Cl |
SMILES canónico |
CCOC(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)



![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)





![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)

